(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Description
The compound (3aR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex bicyclic ether with multiple stereocenters and protective groups. Its core structure consists of a fused furo[3,4-d][1,3]dioxolane ring system, a tert-butyldimethylsilyl (TBDMS) ether group, and methyl substituents. The TBDMS group is widely used in organic synthesis to protect hydroxyl groups due to its stability under acidic and basic conditions, enabling selective deprotection . This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly in nucleoside or carbohydrate chemistry, where precise stereochemical control is critical .
Properties
Molecular Formula |
C15H28O5Si |
|---|---|
Molecular Weight |
316.46 g/mol |
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C15H28O5Si/c1-13(2,3)21(7,8)17-9-10-11-15(6,12(16)18-10)20-14(4,5)19-11/h10-11H,9H2,1-8H3/t10-,11-,15-/m1/s1 |
InChI Key |
KTSKQFGAGCVRQR-UEKVPHQBSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)CO[Si](C)(C)C(C)(C)C)OC(O2)(C)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Common reagents include silylating agents like tert-butyldimethylsilyl chloride and bases such as imidazole or pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The TBDMS group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired transformation .
Comparison with Similar Compounds
Structural Similarity Metrics
Structural comparisons rely on computational tools such as:
- Tanimoto Coefficient : Measures fingerprint-based similarity using Morgan or MACCS fingerprints. A coefficient >0.5 indicates significant structural overlap .
- Maximal Common Subgraph (MCS) : Identifies shared substructures, critical for evaluating scaffold similarity .
- Molecular Networking : Utilizes mass spectrometry fragmentation patterns (cosine scores) to cluster related compounds .
Key Structural Analogues
The following compounds share the furo[3,4-d][1,3]dioxolane core but differ in substituents and protective groups:
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The TBDMS group in the target compound enhances lipophilicity, making it less water-soluble than the hydroxymethyl analogue (~190 g/mol), which is polar .
- Stability : TBDMS ethers resist hydrolysis under mild acidic/basic conditions, whereas benzyl ethers require harsher conditions (e.g., H2/Pd) for cleavage .
- Synthetic Utility : The tosyl group in facilitates nucleophilic displacement, enabling further functionalization, whereas the hydroxymethyl group in is reactive without protection .
Research Findings
- Activity Landscape: Minor structural changes (e.g., TBDMS vs. benzyl) can drastically alter reactivity and biological activity. For example, replacing TBDMS with hydroxymethyl eliminates the need for deprotection but may reduce metabolic stability .
- Similarity Indexing : The target compound and its benzyl analogue share a Tanimoto coefficient >0.7 using Morgan fingerprints, indicating high scaffold similarity .
- Docking Affinity : Molecular dynamics studies suggest that bulkier groups (e.g., TBDMS) may sterically hinder binding to enzymes compared to smaller substituents .
Methodological Considerations
- QSAR Models : Quantitative structure-activity relationship (QSAR) models for these compounds require careful alignment of protective groups to predict reactivity or bioactivity accurately .
- Activity Cliffs : Pairs like TBDMS vs. hydroxymethyl may form "activity cliffs," where small structural changes lead to significant potency differences, necessitating targeted SAR studies .
Biological Activity
The compound (3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one (CAS Number: 75467-36-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H28O5Si
- Molecular Weight : 304.45 g/mol
- IUPAC Name : this compound
- Purity : Typically above 97% in commercial preparations.
Structural Characteristics
The compound features a furodioxolone core structure that is modified with a tert-butyldimethylsilyl (TBDMS) group. This modification is crucial for enhancing the compound's stability and solubility in organic solvents.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of furodioxolone compounds exhibit significant antimicrobial activity. For instance:
- Case Study : A derivative similar to the target compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of furodioxolone derivatives have been evaluated in various cancer cell lines:
- Research Findings : In vitro assays indicated that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. Comparatively, normal cell lines showed significantly higher IC50 values, indicating a favorable therapeutic index.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. The compound may also interfere with DNA synthesis and repair processes in cancer cells.
Summary of Biological Activities
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Furodioxolone Core : Starting from simple sugar derivatives.
- TBDMS Protection : Introduction of the TBDMS group to enhance stability.
- Final Purification : Utilizing chromatography techniques to achieve high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
